2-Fluoro-isonicotinoyl chloride

Catalog No.
S733794
CAS No.
65352-95-6
M.F
C6H3ClFNO
M. Wt
159.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-isonicotinoyl chloride

CAS Number

65352-95-6

Product Name

2-Fluoro-isonicotinoyl chloride

IUPAC Name

2-fluoropyridine-4-carbonyl chloride

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H

InChI Key

BWRHCKQYCOWAAV-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)Cl)F

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)F

Synthesis and Characterization:

2-Fluoro-isonicotinoyl chloride is a relatively rare organic compound with the molecular formula C6H3ClFNO and CAS number 119899-26-2. While not as widely studied as its non-fluorinated counterpart, 2-isonicotinoyl chloride, it has been synthesized and characterized in scientific research. Researchers have employed various methods for its synthesis, including the reaction of 2-fluoropyridine with 3-chloropropanoyl chloride [].

Potential Applications:

The potential applications of 2-fluoro-isonicotinoyl chloride in scientific research are still being explored. Due to the presence of the reactive acyl chloride group (-COCl), it could potentially be used as a building block in the synthesis of various organic molecules, including:

  • Pharmaceutical compounds: The incorporation of the fluorinated pyridine ring into drug molecules could potentially modulate their biological activity and improve their pharmacokinetic properties [].
  • Functional materials: The combination of the fluorinated pyridine and acyl chloride functionalities could be used to design novel materials with specific properties, such as photoluminescence or liquid crystalline behavior [].

2-Fluoro-isonicotinoyl chloride, also known as 2-fluoro-4-pyridinecarboxylic acid chloride, is a chemical compound characterized by its unique structure that includes a fluorine atom substituted at the second position of the isonicotinoyl moiety. This compound has the molecular formula C6H4ClFNOC_6H_4ClFNO and a molecular weight of approximately 177.56 g/mol. It exists as a white to off-white solid and is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis.

There is no current information available regarding a specific mechanism of action for 2-fluoro-isonicotinoyl chloride itself. Its potential significance lies in its use as a building block for synthesizing other molecules that might have specific biological activities.

Due to the presence of the acyl chloride group, 2-fluoro-isonicotinoyl chloride is likely:

  • Corrosive: Can cause skin and eye irritation or burns.
  • Lachrymator: May irritate the respiratory tract and cause tearing.
  • Reactive: Can react violently with water or alcohols, releasing hydrochloric acid fumes [].

  • Nucleophilic Acyl Substitution: Reacts with amines to form amides. For example, when treated with aniline, it yields N-phenyl-2-fluoroisonicotinamide.
  • Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoro-isonicotinic acid.
  • Reactions with Alcohols: It can react with alcohols to form esters.

These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals.

Several methods have been developed for synthesizing 2-fluoro-isonicotinoyl chloride:

  • Fluorination of Isonicotinoyl Chloride: This method involves treating isonicotinoyl chloride with a fluorinating agent such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.
  • Direct Acylation: Starting from 2-fluoropyridine, one can perform an acylation reaction using thionyl chloride or oxalyl chloride to yield 2-fluoro-isonicotinoyl chloride.
  • Refluxing Techniques: Some protocols suggest refluxing isonicotinic acid with phosphorus pentachloride in the presence of a fluoride source to achieve the desired product.

2-Fluoro-isonicotinoyl chloride has several applications in organic synthesis:

  • Intermediate in Drug Development: It serves as a key intermediate for synthesizing pharmaceutical compounds, particularly those targeting bacterial infections.
  • Chemical Reagent: Utilized in the synthesis of various heterocyclic compounds and as a reagent in derivatization processes for analytical chemistry.

Several compounds share structural similarities with 2-fluoro-isonicotinoyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Isonicotinoyl ChlorideAcyl ChlorideBase compound without fluorine
Nicotinoyl ChlorideAcyl ChlorideLacks the nitrogen substitution at position two
3-Fluoro-Isonicotinic AcidCarboxylic AcidContains a carboxylic acid functional group
4-Fluoro-Isonicotinic AcidCarboxylic AcidFluorine at position four changes reactivity

Uniqueness: The presence of fluorine at the second position in 2-fluoro-isonicotinoyl chloride enhances its reactivity compared to non-fluorinated analogs, making it particularly useful in targeted drug design and synthesis.

This compound's unique properties and reactivity profile make it an important subject of study in organic chemistry and pharmaceutical development.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2-Fluoropyridine-4-carbonyl chloride

Dates

Modify: 2023-08-15

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